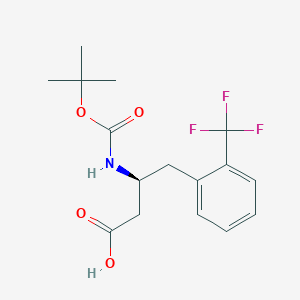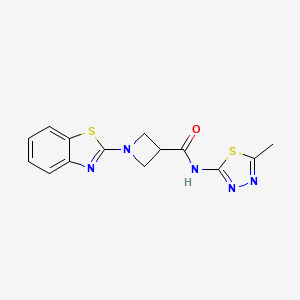![molecular formula C11H8FNOS2 B2774380 5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 866154-46-3](/img/structure/B2774380.png)
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one is a synthetic compound notable for its unique structure and potential applications. It features a thiazolone core substituted with a fluorophenyl and a methylsulfanyl group. This unique arrangement is responsible for its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The preparation typically begins with thiazolone derivatives.
Key Steps:
Condensation Reaction: The thiazolone core is synthesized through a condensation reaction involving appropriate precursors.
Substitution: A methylsulfanyl group is introduced via nucleophilic substitution.
Aldol Condensation: The final step involves an aldol condensation with a 2-fluorobenzaldehyde to form the (E)-methylidene derivative.
Reaction Conditions:
Catalysts: Often require basic or acidic catalysts, depending on the specific steps.
Solvents: Common solvents include ethanol, DMF, or DMSO, chosen based on solubility and reaction compatibility.
Temperatures: Typically conducted at moderate to high temperatures to drive the reactions to completion.
Industrial Production Methods: Industrial-scale synthesis follows the same routes but involves optimization for scale, including continuous flow methods to enhance yield and purity, automation for precise control, and the use of industrial-grade solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
Reagents: Typically involves strong oxidizing agents like hydrogen peroxide or permanganate.
Products: Leads to sulfoxides or sulfones depending on reaction conditions.
Reduction:
Reagents: Metal hydrides like sodium borohydride.
Products: Can reduce the thiazolone ring or alter the methylsulfanyl group.
Substitution:
Reagents: Halogenating agents for further substitution on the phenyl ring.
Products: Halo-substituted derivatives with altered electronic properties.
Common Reagents and Conditions:
Bases: NaOH or K2CO3 for substitution reactions.
Acids: HCl or H2SO4 for specific catalyzed reactions.
Solvents: Organic solvents like chloroform, toluene, or dichloromethane.
Major Products:
Sulfoxides and Sulfones: From oxidation.
Reduced Derivatives: From reduction.
Halogenated Compounds: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysts: Used as ligands in metal-catalyzed reactions due to their electronic properties.
Building Block: Incorporated in the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Modifies enzyme activity due to its specific structural features.
Probes: Used in biochemical assays to study protein-ligand interactions.
Medicine:
Drug Development: Investigated for anti-inflammatory and anticancer properties.
Diagnostics: Potential use in imaging agents for specific targeting due to its binding affinity to certain biomolecules.
Industry:
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Wirkmechanismus
Molecular Targets and Pathways:
Enzymatic Inhibition: Binds to the active site of enzymes, preventing substrate binding and thus inhibiting enzyme activity.
Signal Pathways: Interacts with cellular receptors, modulating signal transduction pathways leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Thiazolone Derivatives: Other derivatives with different substituents on the thiazolone ring.
Benzothiazoles: Compounds with a similar thiazole structure but differing in the aromatic system.
Sulfur-containing Heterocycles: Similar compounds containing sulfur within the ring, such as thiophenes and thiazoles.
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one stands out due to its specific substituents which impart unique chemical and biological properties, differentiating it from other similar heterocyclic compounds.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-15-11-13-10(14)9(16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBDDFTAAHFFR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)

![N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide](/img/structure/B2774301.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)
![3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)
![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)
![N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2774319.png)
